

Bismuth-205: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: **Bismuth-205**

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This technical guide provides an in-depth exploration of the discovery and first synthesis of the radioisotope **Bismuth-205** (^{205}Bi). It details the seminal experiments that first identified this isotope, as well as subsequent methods developed for its production. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of the nuclear processes and experimental workflows.

Discovery and First Synthesis (1951)

Bismuth-205 was first identified in 1951 by D. G. Karraker and D. H. Templeton as a product of the radioactive decay of Polonium-205 (^{205}Po).^[1] The initial synthesis was therefore indirect, focusing on the production of the parent isotope, ^{205}Po , which was created by bombarding lead and bismuth targets with high-energy particles.

Experimental Protocol: Production of the Parent Isotope (^{205}Po)

The production of Polonium-205 was achieved using the 184-inch synchrocyclotron at the University of California, Berkeley. The experimental setup involved the bombardment of lead and bismuth targets with accelerated protons and deuterons.

Target and Irradiation:

- Target Materials: High-purity lead (Pb) and bismuth (Bi) foils.
- Irradiation: The targets were bombarded with protons and deuterons accelerated to various high energies in the 184-inch cyclotron.
- Nuclear Reactions: The primary nuclear reaction for the production of ^{205}Po from a lead target was:
 - $^{206}\text{Pb}(\text{p}, 2\text{n})^{205}\text{Bi} \rightarrow ^{205}\text{Po}$ (via electron capture)
 - And from a bismuth target:
 - $^{209}\text{Bi}(\text{p}, x\text{n})^{205}\text{Po}$ (where x represents multiple neutrons)

Chemical Separation:

Following irradiation, the polonium isotopes were chemically separated from the bulk target material and other spallation products. A common method for separating polonium from bismuth involves solvent extraction.

- Dissolution: The irradiated target was dissolved in a suitable acid, such as nitric acid.
- Extraction: Polonium can be selectively extracted from the acidic solution using a solution of dithizone in an organic solvent like chloroform or carbon tetrachloride. Bismuth remains in the aqueous phase.
- Purification: The polonium-containing organic phase was then washed and the polonium back-extracted into an aqueous solution for further analysis.

Identification of Bismuth-205

Bismuth-205 was identified by observing the decay characteristics of the separated Polonium-205 sample. ^{205}Po undergoes electron capture to become ^{205}Bi .

Detection Method:

- The decay of the purified ^{205}Po sample was monitored over time using radiation detectors.

- The growth of characteristic gamma-ray emissions from the decay of ^{205}Bi was observed, confirming its presence as the daughter isotope of ^{205}Po .

Quantitative Data: Discovery of Bismuth-205

Property	Value
Parent Isotope	Polonium-205 (^{205}Po)
^{205}Po Half-life	1.8 hours
^{205}Po Decay Mode	Electron Capture (99%)
Daughter Isotope	Bismuth-205 (^{205}Bi)
^{205}Bi Half-life	15.31 days

Cyclotron Production of Bismuth-205

A more direct and efficient method for producing **Bismuth-205** involves the bombardment of natural lead targets with protons in a cyclotron. This method allows for the production of no-carrier-added (NCA) ^{205}Bi , which is crucial for radiopharmaceutical applications.

Experimental Protocol: Proton Bombardment of Lead

Target and Irradiation:

- Target Material: Natural lead (Pb) foils.
- Irradiation: The lead targets are irradiated with a proton beam from a cyclotron.
- Nuclear Reactions: The primary nuclear reactions leading to the formation of **Bismuth-205** are:
 - $^{206}\text{Pb}(\text{p}, 2\text{n})^{205}\text{Bi}$
 - $^{207}\text{Pb}(\text{p}, 3\text{n})^{205}\text{Bi}$
 - $^{208}\text{Pb}(\text{p}, 4\text{n})^{205}\text{Bi}$

Chemical Separation:

After irradiation, the **Bismuth-205** is separated from the lead target and other reaction byproducts.

- Dissolution: The lead target is dissolved in nitric acid.
- Co-precipitation: Bismuth is co-precipitated with a carrier, such as lanthanum hydroxide ($\text{La}(\text{OH})_3$), by adding a lanthanum salt and increasing the pH.
- Ion Exchange Chromatography: The precipitate is redissolved, and the solution is passed through an anion exchange column. Bismuth is retained on the column while lead and other impurities are washed away.
- Elution: The purified **Bismuth-205** is then eluted from the column using a suitable eluent.

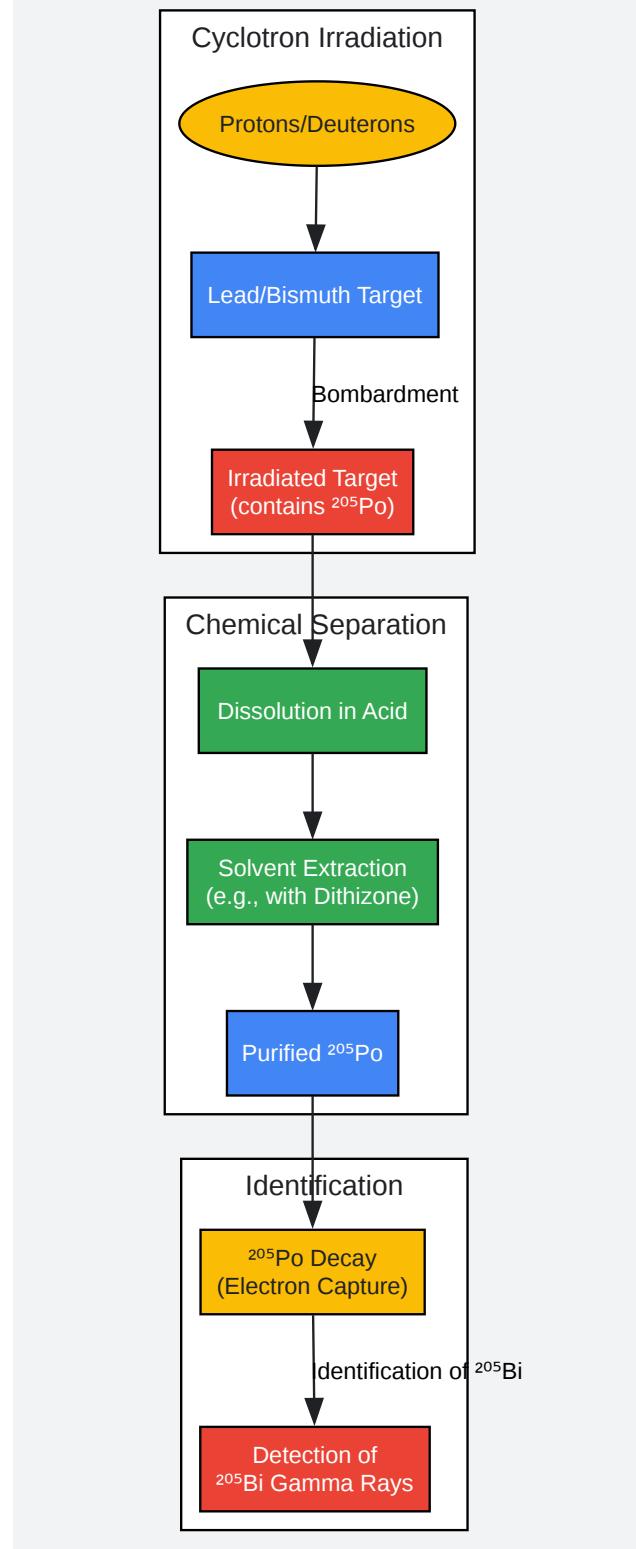
Quantitative Data: Cyclotron Production of Bismuth-205

Parameter	Value
Target	Natural Lead (Pb)
Projectile	Protons (p)
Optimal Proton Energy	~30-40 MeV
Production Cross-section	Varies with proton energy (see graph)
Yield	Dependent on beam current and irradiation time

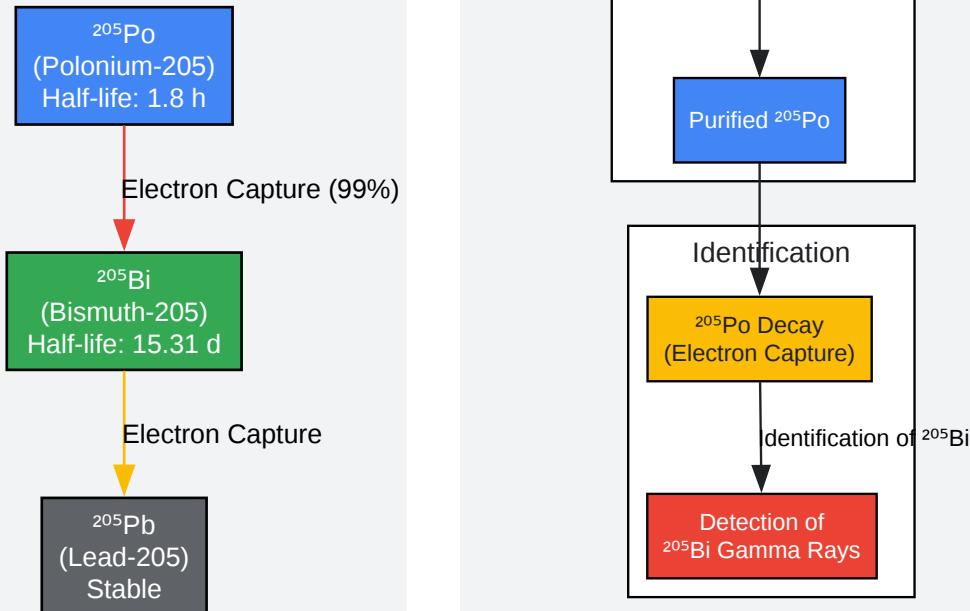
Visualizations

Decay Pathway of Polonium-205 to Bismuth-205

Workflow of the First Synthesis of Bismuth-205



Decay of Polonium-205

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References

- 1. Bismuth-205 - isotopic data and properties [chemlin.org]
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